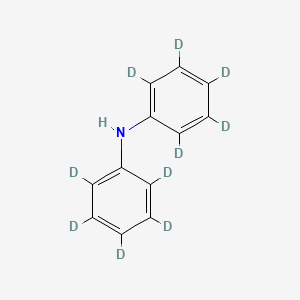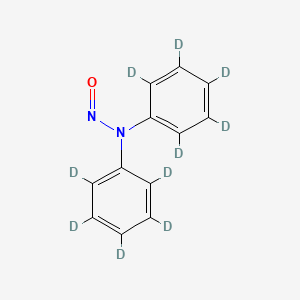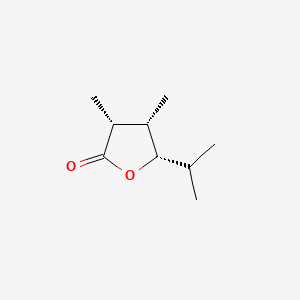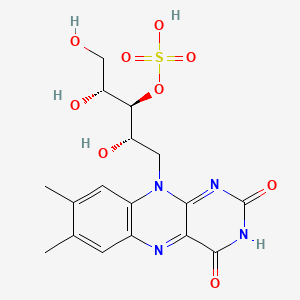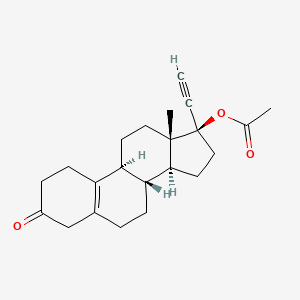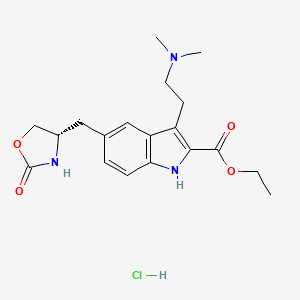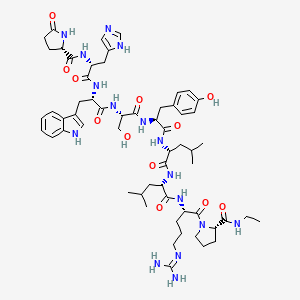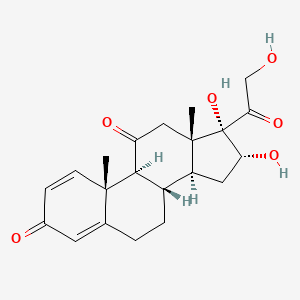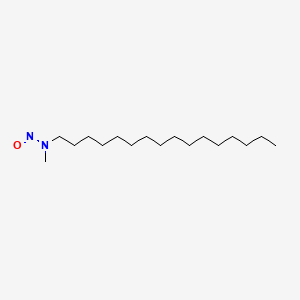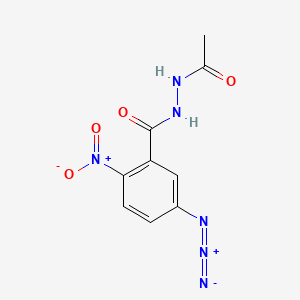
Benzoic acid, 5-azido-2-nitro-, (1-hydroxyethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid can be achieved through several methods. One common approach involves the condensation of succinyl-coenzyme A and glycine, catalyzed by the enzyme 5-aminolevulinic acid synthase . Another method involves the use of glutamate as a starting material, which undergoes a series of enzymatic reactions to form 5-aminolevulinic acid .
Industrial Production Methods
Industrial production of 5-aminolevulinic acid often relies on microbial fermentation. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is optimized to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-aminolevulinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form protoporphyrin IX, a key intermediate in the biosynthesis of heme and chlorophyll.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include protoporphyrin IX, various derivatives of 5-aminolevulinic acid, and other tetrapyrrole compounds .
Scientific Research Applications
5-aminolevulinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-aminolevulinic acid involves its conversion into protoporphyrin IX, which acts as a photosensitizer. In photodynamic therapy, protoporphyrin IX accumulates in cancer cells and, upon exposure to light, generates reactive oxygen species that induce cell death . The molecular targets and pathways involved include the heme biosynthesis pathway and various enzymes that catalyze the conversion of 5-aminolevulinic acid into its active forms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-aminolevulinic acid include:
δ-Aminolevulinic acid: Another precursor in the biosynthesis of tetrapyrrole compounds.
Porphobilinogen: An intermediate in the heme biosynthesis pathway.
Uroporphyrinogen: A precursor to heme and chlorophyll.
Uniqueness
5-aminolevulinic acid is unique due to its dual role as a precursor in both heme and chlorophyll biosynthesis. Its ability to act as a photosensitizer in photodynamic therapy also sets it apart from other similar compounds .
Properties
CAS No. |
150490-88-3 |
|---|---|
Molecular Formula |
C9H8N6O4 |
Molecular Weight |
264.201 |
IUPAC Name |
N/'-acetyl-5-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C9H8N6O4/c1-5(16)11-13-9(17)7-4-6(12-14-10)2-3-8(7)15(18)19/h2-4H,1H3,(H,11,16)(H,13,17) |
InChI Key |
RBFICOQZFJTKBC-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)N=[N+]=[N-])[N+](=O)[O-] |
Synonyms |
N-5-azido-2-nitrobenzoylaminoacetamidate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


